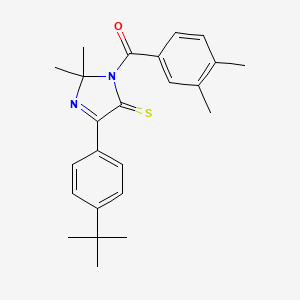![molecular formula C21H14N4O2S B2560356 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105236-79-0](/img/structure/B2560356.png)
2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that features complex heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thieno[3,2-d]pyrimidinone Formation: : Begin with the synthesis of the thieno[3,2-d]pyrimidinone core, typically through a cyclization reaction. Reagents such as thiourea and α,β-unsaturated carbonyl compounds can be used, often in the presence of acid catalysts like hydrochloric or sulfuric acid.
Phenyl Substitution: : Introduce the phenyl group via nucleophilic aromatic substitution or using a Grignard reagent (phenylmagnesium bromide) in an inert solvent like ether under reflux conditions.
Pyrido[1,2-a]pyrimidinone Assembly: : Synthesize the pyrido[1,2-a]pyrimidinone fragment through a cyclization involving 2-aminopyridine derivatives, often under basic conditions.
Condensation and Final Cyclization: : The two heterocycles are then linked through a condensation reaction, usually involving reagents like formaldehyde under basic or acidic conditions, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production methods might involve similar routes but often employ continuous flow techniques and large-scale reactors to ensure higher yields and purity. Catalysts and reagents are optimized for large-scale processing, with emphasis on cost-effectiveness and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the thieno and pyrimidinone rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, typically involving the carbonyl groups, can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can undergo substitution reactions, especially nucleophilic substitutions at positions susceptible to electron-rich environments.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Grignard reagents, nucleophilic agents
Major Products Formed
Oxidation Products: : Hydroxylated derivatives, sulfoxides, and sulfones.
Reduction Products: : Alcohols, dihydro derivatives.
Substitution Products: : Various alkylated or arylated analogs, depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a catalyst in organic reactions due to its stable heterocyclic structure.
Materials Science: : Incorporated into polymers for enhanced electrical and thermal properties.
Biology and Medicine
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, offering potential in drug development.
Antimicrobial Agents: : Shows activity against certain bacteria and fungi, making it a candidate for antimicrobial drug development.
Industry
Pharmaceuticals: : Used in the synthesis of complex pharmaceutical compounds.
Wirkmechanismus
The compound's mechanism of action generally involves interaction with specific molecular targets such as enzymes or receptors. Its heterocyclic structure allows it to mimic natural substrates, leading to inhibition or activation of biological pathways. The phenyl and thieno groups enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-oxo-7-methylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
2-[(4-oxo-7-ethylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The phenyl group in 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one imparts distinct electronic properties, influencing its reactivity and binding affinity. This makes it a more versatile compound in various applications compared to its analogs with different substituents.
Eigenschaften
IUPAC Name |
3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-18-10-15(23-17-8-4-5-9-25(17)18)11-24-13-22-19-16(12-28-20(19)21(24)27)14-6-2-1-3-7-14/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVOKYJBSYALJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2560274.png)



![2-[(3R)-3-aminopiperidin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B2560280.png)
![N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2560282.png)
![1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2560283.png)
![N-(1-cyanocyclopentyl)-2-({5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2560284.png)
![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)
![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)
![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)

